molecular formula C14H22S2Sn2 B178220 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene CAS No. 143367-56-0

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

Cat. No.: B178220
CAS No.: 143367-56-0
M. Wt: 491.9 g/mol
InChI Key: DOIRPCDOGSNNCS-UHFFFAOYSA-N
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Description

5,5’-Bis(trimethylstannyl)-2,2’-bithiophene is an organotin compound that features two thiophene rings connected by a single bond, with trimethylstannyl groups attached to the 5-position of each thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene typically involves the stannylation of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete stannylation.

Industrial Production Methods

While specific industrial production methods for 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during production.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(trimethylstannyl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or alkyl halides can react with the trimethylstannyl groups, often in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5,5’-Bis(trimethylstannyl)-2,2’-bithiophene has several applications in scientific research:

    Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Materials Science: The compound is utilized in the development of new materials with unique electronic and optical properties.

    Chemistry: It serves as a precursor for the synthesis of various thiophene-based compounds and materials.

    Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of thiophene compounds are explored for their potential biological activities.

Mechanism of Action

The mechanism of action of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene primarily involves its ability to participate in π-conjugation due to the presence of thiophene rings. This π-conjugation allows for the delocalization of electrons, which is crucial for its electronic properties. The trimethylstannyl groups can also participate in various chemical reactions, enabling the modification of the compound for specific applications.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis(trimethylstannyl)-2,2’-biselenophene: Similar structure but with selenium atoms replacing sulfur atoms in the thiophene rings.

    5,5’-Bis(trimethylstannyl)-2,2’5’,2’'-terthiophene: Contains an additional thiophene ring, extending the conjugation length.

Uniqueness

5,5’-Bis(trimethylstannyl)-2,2’-bithiophene is unique due to its specific electronic properties imparted by the thiophene rings and the trimethylstannyl groups. Its ability to undergo various chemical modifications makes it a versatile building block for the synthesis of advanced materials in organic electronics and materials science.

Properties

IUPAC Name

trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S2.6CH3.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h1-4H;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRPCDOGSNNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143367-56-0
Record name 143367-56-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene suitable for synthesizing conjugated polymers?

A1: this compound is particularly useful for synthesizing conjugated polymers due to its involvement in the Stille coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between this organotin reagent and various halogenated aromatic compounds. This enables the creation of diverse polymer backbones with tunable properties. For example, in the research papers provided, this compound was reacted with different dibromo-functionalized monomers under Stille conditions to generate various polymers with specific optoelectronic characteristics [, ].

Q2: How does the incorporation of this compound influence the properties of the resulting polymers?

A2: The incorporation of the 2,2'-bithiophene unit, facilitated by the use of this compound, significantly influences the polymer's properties. The bithiophene unit extends the conjugation length along the polymer backbone, which typically leads to a redshift in the absorption and emission spectra, impacting the material's color and potential applications in optoelectronic devices [].

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